2-(4-Chlorothiophen-3-yl)-2-methylpropanoic acid
Description
2-(4-Chlorothiophen-3-yl)-2-methylpropanoic acid is a branched carboxylic acid derivative featuring a chlorinated thiophene ring. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties.
Properties
IUPAC Name |
2-(4-chlorothiophen-3-yl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S/c1-8(2,7(10)11)5-3-12-4-6(5)9/h3-4H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOYYRAJKJAKMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CSC=C1Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorothiophen-3-yl)-2-methylpropanoic acid typically involves the chlorination of thiophene followed by the introduction of a methyl group. One common method involves the reaction of 4-chlorothiophene with a suitable methylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and methylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorothiophen-3-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Properties
Recent studies have highlighted the potential of 2-(4-Chlorothiophen-3-yl)-2-methylpropanoic acid as an anticancer agent. Its derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of key signaling pathways involved in cell survival and apoptosis.
- Case Study: Inhibition of CDK4-cyclin D1 Complex
A derivative of this compound was tested for its ability to inhibit the CDK4-cyclin D1 complex, leading to reduced proliferation in cancer cell lines such as HCT-116. The compound exhibited a strong therapeutic index and demonstrated significant antitumor activity in vivo, suggesting its potential as a chemotherapeutic agent .
1.2 Neurological Disorders
The compound's structural features suggest potential applications in treating neurological disorders by targeting specific enzymes involved in neuroinflammation and neurodegeneration.
- Case Study: IDO1 Inhibition
Compounds related to this structure have been explored for their ability to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in various psychiatric and neurological disorders. Inhibition of IDO1 has shown promise in preclinical models for conditions such as depression and schizophrenia .
Agricultural Applications
2.1 Herbicide Development
The compound's structural analogs are being investigated for their efficacy as herbicides, particularly for controlling broad-leaved weeds in agricultural settings.
- Case Study: Mecoprop Analogues
The herbicide mecoprop, which shares structural similarities with 2-(4-Chlorothiophen-3-yl)-2-methylpropanoic acid, has been widely used in corn fields. Research indicates that while effective against weeds, mecoprop can persist in groundwater systems, prompting studies into degrading bacteria that can mitigate its environmental impact .
Mechanism of Action
The mechanism of action of 2-(4-Chlorothiophen-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenylpropanoic Acids
(a) 2-(4-Chlorophenyl)propanoic Acid ()
- Structure: Benzene ring with a chlorine atom at the para position and a propanoic acid chain.
- Molecular Weight : ~184.6 g/mol (C₉H₉ClO₂).
- Applications : Intermediate in pharmaceuticals and agrochemicals.
(b) 2-(3-Chlorophenyl)-2-methylpropanoic Acid ()
- Structure: Chlorine at the meta position on the benzene ring; branched 2-methylpropanoic acid.
- Molecular Weight : ~214.65 g/mol (C₁₀H₁₁ClO₂).
- Applications : Marketed for industrial use, with production capacity data indicating scalability.
- Key Differences : Meta-substitution on the benzene ring vs. para-substitution on thiophene may lead to divergent steric and electronic profiles, affecting ligand-receptor interactions.
(c) 2-(4-Chloro-2-fluorophenyl)-2-methylpropanoic Acid ()
- Structure : Benzene ring with chlorine (para) and fluorine (ortho) substituents; branched carboxylic acid.
- Molecular Weight : 216.64 g/mol (C₁₀H₁₀ClFO₂).
- Applications : Pharmaceutical intermediate (e.g., for kinase inhibitors).
- Key Differences : Fluorine’s electronegativity enhances metabolic stability compared to thiophene-containing analogs.
Thiophene vs. Benzene Derivatives
(a) Bezafibrate ()
- Structure: 2-[4-[2-(4-Chlorobenzoylamino)ethyl]phenoxy]-2-methylpropanoic acid.
- Molecular Weight: ~361.8 g/mol (C₁₉H₂₀ClNO₄).
- Applications : Hypolipidemic agent; reduces triglycerides and cholesterol.
- Key Differences: Incorporates a phenoxy group and an amide linker, unlike the direct thiophene substitution. The thiophene analog may exhibit altered pharmacokinetics due to sulfur’s lipophilicity.
(b) Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate ()
- Structure : Ester derivative with a hydroxylated benzene ring.
- Molecular Weight : 408 g/mol (M + Na⁺, C₁₃H₁₅ClO₃).
- Applications : Intermediate in anti-inflammatory or lipid-lowering drug synthesis.
- Key Differences : Esterification of the carboxylic acid group increases bioavailability but requires metabolic activation.
Agrochemical Derivatives
(a) 2-(4-Chloro-2-methylphenoxy)propionic Acid (MCPP) ()
- Structure: Phenoxypropionic acid with chlorine and methyl substituents.
- Molecular Weight : 214.65 g/mol (C₁₀H₁₁ClO₃).
- Applications : Herbicide (inhibits auxin signaling).
- Key Differences: Phenoxy group instead of thiophene; propionic acid chain lacks branching. Higher toxicity (Health Hazard Rating 3) compared to pharmaceutical analogs.
(b) Haloxyfop and Fluazifop ()
- Structures: Pyridinyloxy-phenoxypropanoic acids.
- Applications : Selective herbicides targeting acetyl-CoA carboxylase.
- Key Differences : Pyridine rings introduce nitrogen-based polarity, contrasting with thiophene’s sulfur-driven hydrophobicity.
Structural and Functional Analysis
Electronic and Steric Effects
- Thiophene vs. Benzene : Thiophene’s sulfur atom increases electron-richness, enhancing π-π stacking in biological targets but reducing oxidative stability compared to benzene derivatives .
- Substituent Position : Para-substitution on thiophene (target compound) vs. meta/ortho on benzene () alters dipole moments and steric accessibility, impacting binding affinities .
Degradation and Stability
- Acid/Base Stability: Degradation of ciprofibrate derivatives () under neutral/basic conditions highlights the susceptibility of propanoic acid chains to hydrolysis, a factor critical for drug formulation. Thiophene’s stability under these conditions remains unstudied but may differ due to sulfur’s resistance to nucleophilic attack.
Data Tables
Table 1: Comparative Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Primary Application |
|---|---|---|---|---|
| 2-(4-Chlorothiophen-3-yl)-2-methylpropanoic acid | C₈H₉ClO₂S | 216.67 | Thiophene, Cl (para) | Medicinal Chemistry |
| 2-(4-Chlorophenyl)propanoic acid | C₉H₉ClO₂ | 184.62 | Benzene, Cl (para) | Pharmaceutical Intermediate |
| 2-(3-Chlorophenyl)-2-methylpropanoic acid | C₁₀H₁₁ClO₂ | 198.65 | Benzene, Cl (meta) | Industrial Chemical |
| Bezafibrate | C₁₉H₂₀ClNO₄ | 361.82 | Phenoxy, Amide | Hypolipidemic Drug |
| MCPP | C₁₀H₁₁ClO₃ | 214.65 | Phenoxy, Cl, Methyl | Herbicide |
Table 2: Toxicity and Stability
| Compound Name | Health Hazard Rating | Stability Notes |
|---|---|---|
| MCPP | 3 | Degrades under UV light; acidic pH |
| 2-(4-Chlorophenyl)propanoic acid | Not specified | Stable in organic solvents |
| Bezafibrate | Low (pharmaceutical) | Sensitive to hydrolysis at high pH |
Biological Activity
2-(4-Chlorothiophen-3-yl)-2-methylpropanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Understanding its mechanisms of action, pharmacological properties, and therapeutic applications is crucial for its development as a pharmaceutical agent.
- Molecular Formula : C11H13ClO2S
- Molecular Weight : 244.74 g/mol
- CAS Number : 2138568-90-6
The biological activity of 2-(4-Chlorothiophen-3-yl)-2-methylpropanoic acid is primarily linked to its interactions with various biological targets. Similar compounds have been shown to exhibit activity against several enzymes and receptors, suggesting a multifaceted mechanism of action.
- Target Enzymes :
-
Biochemical Pathways :
- The compound may influence pathways related to inflammation and immune response due to its interaction with IDO1.
- Modulation of neurotransmitter levels through the kynurenine pathway may provide therapeutic benefits in neurodegenerative diseases.
Anticancer Properties
Research indicates that compounds structurally related to 2-(4-Chlorothiophen-3-yl)-2-methylpropanoic acid exhibit anticancer properties. For instance, studies have shown that IDO1 inhibitors can reduce tumor growth by altering tryptophan metabolism, leading to decreased immune evasion by tumors .
Neuroprotective Effects
The compound's ability to inhibit IDO1 suggests potential neuroprotective effects. By modulating the levels of neuroactive metabolites like kynurenic acid, it may help mitigate symptoms associated with neurological disorders such as depression and schizophrenia .
Case Studies
- In vitro Studies :
- Animal Models :
Data Table: Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
